TM-N1324

Übersicht

Beschreibung

TM N1324 is a potent and selective agonist of G-protein-coupled receptor 39 (GPR39). It is known for its high efficacy in activating human and murine GPR39 in the presence and absence of zinc ions. TM N1324 has been widely used in scientific research to explore the physiological functions of GPR39, including its role in glucose-induced insulin secretion, pancreatic β-cell differentiation, and control of lipolysis in white adipose tissue .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von TM N1324 umfasst mehrere Schritte, darunter die Bildung der Pyrazolo[3,4-b]pyridin-6-on-Kernstruktur. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern. Spezifische Details zu den Synthesewegen und Reaktionsbedingungen sind proprietär und können je nach Hersteller variieren .

Industrielle Produktionsmethoden

Die industrielle Produktion von TM N1324 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Die Verbindung wird dann unter Verwendung von Techniken wie Kristallisation oder Chromatographie gereinigt, um den gewünschten Reinheitsgrad für Forschungsanwendungen zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

TM N1324 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: TM N1324 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.

Substitution: TM N1324 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Reaktionsbedingungen, wie Temperatur und Lösungsmittel, werden optimiert, um die gewünschten Produkte zu erhalten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation von TM N1324 oxidierte Derivate mit verschiedenen funktionellen Gruppen liefern, während die Reduktion reduzierte Derivate mit veränderten chemischen Eigenschaften liefern kann .

Wissenschaftliche Forschungsanwendungen

TM N1324 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Werkzeug für die Untersuchung der Aktivierung von GPR39 und seiner nachgeschalteten Signalwege verwendet.

Biologie: Untersucht für seine Rolle bei der Regulierung der glukoseinduzierten Insulinsekretion und der Differenzierung von Pankreas-β-Zellen.

Medizin: Für seine potenziellen therapeutischen Anwendungen bei Stoffwechselstörungen und Depressionen untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf GPR39 und verwandte Signalwege abzielen .

Wirkmechanismus

TM N1324 übt seine Wirkungen aus, indem es an GPR39, einen G-Protein-gekoppelten Rezeptor, bindet und diesen aktiviert. Die Aktivierung von GPR39 führt zur Stimulation nachgeschalteter Signalwege, einschließlich der Freisetzung von Somatostatin und der Hemmung der Ghrelin-Sekretion. Dieser Mechanismus ist entscheidend für die Regulierung verschiedener physiologischer Prozesse, wie z. B. des Glukosestoffwechsels und der Appetitkontrolle .

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential

The therapeutic applications of TM-N1324 are primarily focused on metabolic disorders:

- Obesity Management : Studies indicate that this compound can reduce food intake and body weight in high-fat diet-fed mice, making it a candidate for obesity treatment . Its ability to stimulate GLP-1 secretion positions it as a potential agent for improving glucose metabolism and insulin sensitivity.

- Diabetes Treatment : By enhancing gut hormone secretion, this compound may improve glycemic control in diabetic models. The modulation of GLP-1 levels is particularly relevant for developing therapies aimed at type 2 diabetes management .

Research Findings

Research has demonstrated several key findings regarding this compound:

- In Vivo Studies : In experiments with GPR39 knockout mice, administration of this compound led to a significant decrease in food intake and body weight, underscoring its role as a GPR39 agonist .

- Pharmacokinetics : this compound is orally bioavailable and achieves micromolar plasma concentrations sufficient for effective GPR39 activation. Its pharmacokinetic profile supports its use in chronic dosing scenarios typical of therapeutic applications .

Comparative Analysis with Other Compounds

A comparative analysis of this compound with other GPR39 agonists reveals its unique properties:

| Compound Name | Mechanism | EC50 (nM) | Unique Features |

|---|---|---|---|

| This compound | GPR39 Agonist | 280 (without Zn) / 9 (with Zn) | Orally bioavailable; selective for GPR39 |

| TC-G 1008 | GPR39 Agonist | Not specified | Known for potent effects but less selective |

| AZ7914 | GPR39 Agonist | Higher EC50 than this compound | Less effective in vivo |

This table illustrates that this compound not only possesses a favorable potency profile but also demonstrates selectivity against other GPCRs, minimizing off-target effects .

Case Studies

Several studies have highlighted the applications of this compound:

- Study on Food Intake and Energy Expenditure : Research indicated that administration of this compound resulted in decreased food intake among mice without altering their energy expenditure metrics, suggesting its potential utility in managing obesity-related conditions .

- Gastric Somatostatin Secretion : Another study demonstrated that this compound could enhance somatostatin secretion while inhibiting ghrelin release in gastric mucosal cells, indicating its role in appetite regulation .

Wirkmechanismus

TM N1324 exerts its effects by binding to and activating GPR39, a G-protein-coupled receptor. The activation of GPR39 leads to the stimulation of downstream signaling pathways, including the release of somatostatin and inhibition of ghrelin secretion. This mechanism is crucial for regulating various physiological processes, such as glucose metabolism and appetite control .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

GPR39-C3: Ein weiterer Agonist von GPR39 mit ähnlicher Potenz und Wirksamkeit.

Anamorelin: Ein Ghrelin-Rezeptor-Agonist mit unterschiedlichen molekularen Zielstrukturen und Signalwegen.

Obestatin: Ein Peptidhormon, das mit GPR39 interagiert, aber unterschiedliche physiologische Wirkungen hat

Einzigartigkeit von TM N1324

TM N1324 ist einzigartig aufgrund seiner hohen Selektivität und Potenz bei der Aktivierung von GPR39. Im Gegensatz zu anderen ähnlichen Verbindungen zeigt TM N1324 keine signifikante Aktivität gegenüber einer großen Bandbreite anderer G-Protein-gekoppelter Rezeptoren, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Funktionen von GPR39 macht .

Biologische Aktivität

TM-N1324 is a selective agonist of the G-protein coupled receptor 39 (GPR39), which has garnered significant attention in metabolic research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various physiological processes, and relevant case studies.

Overview of GPR39 and this compound

GPR39 is a zinc-sensing receptor involved in several physiological processes, particularly in the regulation of metabolism and hormone secretion. This compound has been identified as a potent and selective agonist for this receptor, demonstrating efficacy in activating both human and murine GPR39 in the presence and absence of zinc ions .

This compound exerts its biological effects primarily through the activation of GPR39, leading to various intracellular signaling pathways. The compound has demonstrated the ability to induce an increase in intracellular calcium levels and stimulate the accumulation of inositol phosphates .

Key Findings:

- EC50 Values : this compound has an EC50 of approximately 280 nM without zinc and 9 nM in the presence of zinc, indicating significant potency under physiological conditions .

- Hormonal Effects : It enhances glucagon-like peptide-1 (GLP-1) secretion while reducing ghrelin levels, which are crucial for appetite regulation .

Effects on Metabolism

This compound's influence on metabolic processes has been extensively studied. In animal models, it has been shown to reduce food intake and body weight without affecting energy expenditure, making it a candidate for obesity treatment .

Table 1: Effects of this compound on Metabolic Parameters

| Parameter | Effect | Study Reference |

|---|---|---|

| Food Intake | Decreased | |

| Body Weight | Reduced | |

| GLP-1 Secretion | Increased | |

| Ghrelin Secretion | Decreased |

Case Studies

Several studies have investigated the biological activity of this compound:

- Diet-Induced Obesity Model : In a high-fat diet-induced obesity mouse model, administration of this compound (30 mg/kg) resulted in significant weight loss and reduced food intake during the dark cycle .

- Zinc Interaction Studies : Research indicated that dietary zinc levels significantly modulate the effects of this compound. Mice on a zinc-deficient diet exhibited altered responses to this compound treatment, impacting seizure thresholds and metabolic outcomes .

- Gastric Hormone Regulation : In isolated gastric mucosa cells, this compound increased somatostatin secretion while decreasing ghrelin secretion at a concentration of 1 µM, highlighting its role in gastric hormone regulation .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of TM-N1324 in activating GPR39, and how do Zn²⁺ ions influence its efficacy?

this compound acts as a GPR39 agonist, with distinct activation profiles depending on Zn²⁺ availability. In human GPR39, this compound exhibits EC₅₀ values of 280 nM (Zn²⁺-free) and 9 nM (Zn²⁺-supplemented) . For murine GPR39, EC₅₀ values are 180 nM (Zn²⁺-free) and 5 nM (Zn²⁺-supplemented) . Methodologically, researchers should design dose-response experiments using in vitro systems (e.g., transfected HEK293 cells) to quantify cAMP or β-arrestin recruitment, with and without Zn²⁺ supplementation. Control for Zn²⁺ contamination in buffers is critical to avoid skewed results .

Q. How should this compound’s EC₅₀ values be interpreted in the context of experimental reproducibility?

EC₅₀ values reflect ligand potency under specific conditions (e.g., Zn²⁺ levels, cell type). To ensure reproducibility:

- Standardize Zn²⁺ concentrations (e.g., use chelators like EDTA for Zn²⁺-free conditions).

- Validate GPR39 expression levels in cellular models via qPCR or flow cytometry.

- Replicate experiments across independent batches to account for variability in receptor density or assay sensitivity .

Q. What are the recommended in vitro models for studying this compound’s effects on GPR39 signaling pathways?

Primary models include:

- HEK293 cells transiently/stablely transfected with human or murine GPR39 for cAMP or IP1 accumulation assays.

- Primary neuronal or intestinal cell cultures to study physiological roles (e.g., anti-inflammatory effects observed with related GPR39 ligands like obestatin) . Include positive controls (e.g., Zn²⁺ alone) and negative controls (vector-transfected cells) to validate specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound activity data across different experimental setups?

Discrepancies may arise from differences in Zn²⁺ bioavailability, receptor glycosylation states, or assay endpoints (e.g., cAMP vs. β-arrestin). To address this:

- Perform meta-analysis of existing data to identify confounding variables.

- Use orthogonal assays (e.g., calcium flux, ERK phosphorylation) to cross-validate signaling outcomes.

- Apply statistical frameworks (e.g., ANOVA with post-hoc tests) to quantify variability sources .

Q. What strategies optimize this compound’s stability and bioavailability in in vivo studies?

- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and plasma protein binding.

- Formulation : Use solubilizing agents (e.g., cyclodextrins) for in vivo administration.

- Dosing regimens : Consider intermittent dosing to mitigate receptor desensitization, a common issue with GPCR agonists .

Q. How does this compound compare structurally and functionally to other GPR39 agonists (e.g., obestatin)?

- Structural comparison : this compound is a synthetic small molecule, while obestatin is a peptide ligand. Use molecular docking studies to map binding pockets.

- Functional divergence : this compound shows higher potency in Zn²⁺-supplemented conditions, whereas obestatin’s effects (e.g., anti-inflammatory) may involve alternative pathways. Design head-to-head assays to compare signaling bias and downstream effects .

Q. What experimental designs are recommended to explore this compound’s therapeutic potential in neurological or metabolic disorders?

- Preclinical models : Use GPR39 knockout mice to validate target engagement.

- Behavioral assays : For neurological applications, test this compound in models of depression (e.g., forced swim test) or Parkinson’s disease (e.g., motor function assays).

- Metabolic profiling : Assess glucose homeostasis in diet-induced obesity models, given GPR39’s role in insulin secretion .

Q. Methodological Guidelines

- Data reporting : Adhere to NIH guidelines for preclinical studies, including detailed descriptions of animal models, statistical methods, and raw data availability .

- Statistical rigor : Use power analysis to determine sample sizes and predefine exclusion criteria to minimize bias .

- Reproducibility : Include step-by-step protocols in supplements, specifying reagent sources (e.g., HY-108699 for this compound) and equipment settings .

Eigenschaften

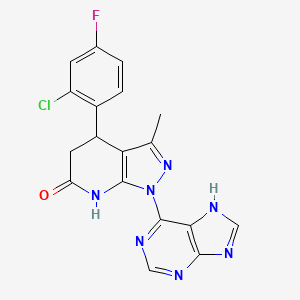

IUPAC Name |

4-(2-chloro-4-fluorophenyl)-3-methyl-1-(7H-purin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN7O/c1-8-14-11(10-3-2-9(20)4-12(10)19)5-13(28)25-17(14)27(26-8)18-15-16(22-6-21-15)23-7-24-18/h2-4,6-7,11H,5H2,1H3,(H,25,28)(H,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQNVXRIWKKWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(CC(=O)N2)C3=C(C=C(C=C3)F)Cl)C4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.